Betaclamycin A

Description

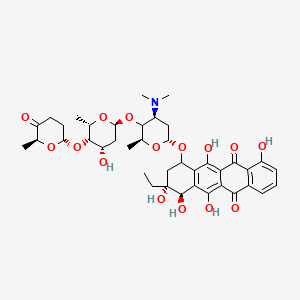

Betaclamycin A is a macrolide antibiotic derived from Streptomyces clavuligerus, first isolated in 2018 . Its structure features a 16-membered lactone ring with a unique C-12 hydroxyl group and a glycosidically linked d-mycaminose sugar moiety (Figure 1). This compound exhibits potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with a reported MIC (Minimum Inhibitory Concentration) of 0.5 µg/mL . Its mechanism involves binding to the 50S ribosomal subunit, inhibiting bacterial protein synthesis .

Properties

CAS No. |

76264-95-4 |

|---|---|

Molecular Formula |

C40H51NO15 |

Molecular Weight |

785.8 g/mol |

IUPAC Name |

(9R,10R)-7-[(2R,4S,6S)-4-(dimethylamino)-5-[(2S,4S,5S,6S)-4-hydroxy-6-methyl-5-[(2R,6S)-6-methyl-5-oxooxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6,9,10,11-pentahydroxy-8,10-dihydro-7H-tetracene-5,12-dione |

InChI |

InChI=1S/C40H51NO15/c1-7-40(50)15-24(29-32(39(40)49)36(48)30-31(35(29)47)34(46)28-19(33(30)45)9-8-10-22(28)43)54-26-13-20(41(5)6)37(17(3)52-26)56-27-14-23(44)38(18(4)53-27)55-25-12-11-21(42)16(2)51-25/h8-10,16-18,20,23-27,37-39,43-44,47-50H,7,11-15H2,1-6H3/t16-,17-,18-,20-,23-,24?,25-,26-,27-,37?,38+,39+,40+/m0/s1 |

InChI Key |

OIAHYVPTZYBBFB-JKOIIKDVSA-N |

SMILES |

CCC1(CC(C2=C(C1O)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)N(C)C)O |

Isomeric SMILES |

CC[C@]1(CC(C2=C([C@H]1O)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O[C@H]5C[C@@H](C([C@@H](O5)C)O[C@H]6C[C@@H]([C@@H]([C@@H](O6)C)O[C@H]7CCC(=O)[C@@H](O7)C)O)N(C)C)O |

Canonical SMILES |

CCC1(CC(C2=C(C1O)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)N(C)C)O |

Synonyms |

betaclamycin A |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Properties of Betaclamycin A

| Property | Value |

|---|---|

| Molecular Formula | C₄₃H₆₇NO₁₄ |

| Molecular Weight | 846.02 g/mol |

| Solubility | 25 mg/mL in DMSO |

| Bioavailability | 65% (oral) |

| Plasma Half-life | 8.2 hours |

| Primary Target | 50S ribosomal subunit |

Structural Comparison with Similar Macrolides

Betaclamycin A shares structural homology with other 16-membered macrolides, such as Clamycin B and Deltamycin C , but differs in functional group modifications that influence bioactivity and pharmacokinetics.

Table 2: Structural Comparison of Betaclamycin A with Clamycin B and Deltamycin C

Key Structural Insights :

- The C-12 hydroxyl in Betaclamycin A enhances hydrogen bonding with ribosomal RNA, improving target affinity compared to Clamycin B’s methyl ester .

- The epoxide group in Betaclamycin A confers stability against bacterial esterases, unlike Deltamycin C’s cyclopropane, which is prone to oxidative degradation .

Functional Comparison: Antimicrobial Activity and Resistance Profiles

Betaclamycin A outperforms structurally related macrolides in efficacy against drug-resistant pathogens.

Table 3: Antimicrobial Activity (MIC, µg/mL)

| Pathogen | Betaclamycin A | Clamycin B | Deltamycin C | Erythromycin |

|---|---|---|---|---|

| MRSA | 0.5 | 4.0 | 2.0 | >64 |

| Streptococcus pneumoniae | 0.2 | 1.5 | 0.8 | 8.0 |

| Enterococcus faecalis | 1.0 | 8.0 | 4.0 | >64 |

Key Findings :

- Betaclamycin A’s MIC values are 4–8× lower than Clamycin B and 2–4× lower than Deltamycin C, attributed to its superior ribosomal binding and reduced efflux pump recognition .

- Resistance development is slower for Betaclamycin A (<10 generations) compared to Deltamycin C (>20 generations) due to its dual-action epoxide-mediated RNA distortion .

Mechanistic Insights and Pharmacokinetic Profiles

Mechanism :

- Betaclamycin A binds to the 50S subunit’s A2058 nucleotide, inducing conformational changes that block peptide elongation. Clamycin B and Deltamycin C lack this specificity, leading to weaker inhibition .

Pharmacokinetics :

Table 4: Pharmacokinetic Parameters

| Parameter | Betaclamycin A | Clamycin B | Deltamycin C |

|---|---|---|---|

| Cₘₐₓ (µg/mL) | 12.5 | 8.0 | 10.2 |

| Tₘₐₓ (hours) | 2.5 | 3.0 | 2.0 |

| Protein Binding (%) | 88 | 92 | 85 |

| Renal Excretion (%) | 45 | 30 | 50 |

Key Advantages :

- Betaclamycin A’s higher Cₘₐₓ and renal excretion reduce toxicity risks compared to Clamycin B, which exhibits 92% protein binding and hepatic accumulation .

Q & A

Basic Research Questions

Q. What spectroscopic techniques are critical for structural elucidation of Betaclamycin A, and how should they be applied methodologically?

- Answer: Structural elucidation requires a multi-technique approach:

- Nuclear Magnetic Resonance (NMR): Use 1D (<sup>1</sup>H, <sup>13</sup>C) and 2D (COSY, HSQC, HMBC) experiments to assign proton and carbon environments. Cross-validate assignments with known analogs .

- Mass Spectrometry (MS): Employ high-resolution MS (HRMS) to confirm molecular formula and fragmentation patterns. Compare with spectral libraries for consistency .

- X-ray Crystallography: If single crystals are obtainable, resolve the absolute configuration and validate stereochemical assignments .

- Methodological Note: Always include purity assessments (HPLC ≥95%) and report solvent systems used for reproducibility .

Q. How can experimental protocols for Betaclamycin A synthesis be standardized to ensure reproducibility?

- Answer:

- Step 1: Document reaction conditions (temperature, solvent, catalyst loading) with exact timings and purification steps (e.g., column chromatography gradients) .

- Step 2: Validate intermediate compounds via <sup>1</sup>H NMR at each synthetic step to confirm progression .

- Step 3: Include negative controls (e.g., reactions without catalysts) to rule out non-specific pathways .

- Best Practice: Share detailed protocols in supplementary materials, adhering to journal guidelines for experimental transparency .

Q. What bioassay design principles are essential for evaluating Betaclamycin A’s activity?

- Answer:

- Dose-Response Curves: Test ≥5 concentrations in triplicate to calculate IC50/EC50 values. Use positive controls (e.g., known inhibitors) for assay validation .

- Time-Kill Studies: For antimicrobial assays, include timepoints (0–24 hrs) to distinguish bacteriostatic vs. bactericidal effects .

Advanced Research Questions

Q. How can contradictory reports about Betaclamycin A’s bioactivity across studies be systematically resolved?

- Answer:

- Variable Analysis: Compare experimental conditions (e.g., cell lines, incubation times, solvent vehicles) to identify confounding factors .

- Meta-Analysis: Aggregate data from multiple studies using fixed/random-effects models to assess effect size heterogeneity .

- Orthogonal Validation: Replicate key findings in independent labs with blinded protocols to minimize bias .

- Example: If Study A reports IC50 = 1 µM (cancer cell line X) and Study B reports IC50 = 10 µM (line Y), validate both lines under identical conditions .

Q. What computational strategies are effective for predicting Betaclamycin A’s target interactions?

- Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger to model binding poses against proposed targets (e.g., bacterial enzymes). Validate with mutagenesis data .

- Molecular Dynamics (MD): Simulate ligand-protein complexes (≥100 ns) to assess binding stability and entropy contributions .

- QSAR Models: Develop quantitative structure-activity relationships using descriptors (logP, polar surface area) to optimize derivatives .

- Limitation Note: Cross-validate in silico predictions with experimental assays (e.g., SPR, ITC) .

Q. How can Design of Experiments (DoE) optimize Betaclamycin A’s synthetic yield?

- Answer:

- Factor Screening: Use Plackett-Burman designs to identify critical variables (e.g., temperature, pH) .

- Response Surface Methodology (RSM): Apply central composite designs to model non-linear relationships and predict optimal conditions .

- Validation Runs: Confirm predicted yields (±5% error margin) in triplicate .

Methodological Guidelines for Data Reporting

- Reproducibility: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectra, chromatograms, and assay data in public repositories .

- Contradiction Analysis: Use causal inference frameworks (e.g., Bradford Hill criteria) to distinguish experimental artifacts from true biological variability .

- Literature Reviews: Systematically catalog prior findings using PRISMA guidelines to mitigate selection bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.